molecular formula C8H7ClF3N3 B14164658 4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine

Cat. No.: B14164658
M. Wt: 237.61 g/mol
InChI Key: QYCGWYBBBJSDAO-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a diazepine ring. The presence of chloro and trifluoromethyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)phenylhydrazine with a suitable diketone, followed by cyclization to form the desired diazepine ring . The reaction is usually carried out in the presence of a catalyst such as indium chloride in acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize microreactors and automated systems to ensure precise control over reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine is unique due to its fused pyrazole-diazepine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other diazepines and enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C8H7ClF3N3/c9-7-5-4-6(8(10,11)12)14-15(5)3-1-2-13-7/h4H,1-3H2

InChI Key

QYCGWYBBBJSDAO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC(=NN2C1)C(F)(F)F)Cl

Origin of Product

United States

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